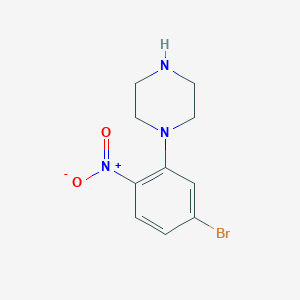

1-(5-Bromo-2-nitrophenyl)piperazine

Description

Overview of Piperazine (B1678402) Ring Systems in Chemical Research

The piperazine ring is a ubiquitous scaffold in the realm of chemical research, particularly in the development of therapeutic agents. researchgate.netnih.govrsc.org Its prevalence stems from several advantageous characteristics. The two nitrogen atoms within the ring can act as hydrogen bond acceptors, and the secondary amine can also serve as a hydrogen bond donor, facilitating interactions with biological targets. nih.gov The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as improving water solubility and bioavailability. nih.govmdpi.com This is attributed to the basic nature of the nitrogen atoms, which can be protonated at physiological pH. nih.gov

The versatility of the piperazine ring allows for easy modification at its nitrogen atoms, enabling the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. nih.gov Piperazine-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents, among others. researchgate.netnih.govmdpi.com The flexible yet defined conformation of the piperazine ring also contributes to its ability to orient appended functional groups in a specific spatial arrangement for optimal target binding.

Structural Context of 1-(5-Bromo-2-nitrophenyl)piperazine as an N-Aryl Piperazine Derivative

This compound belongs to the broad class of N-arylpiperazines. mdpi.com This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, including antihistaminic, antihypertensive, and antiproliferative properties. mdpi.comnih.gov The defining feature of these derivatives is the direct attachment of an aryl group to one of the piperazine nitrogen atoms.

The synthesis of N-arylpiperazines often involves the reaction of a substituted aryl halide with piperazine. mdpi.comnih.gov In the case of this compound, the starting material would likely be a di-substituted benzene (B151609) ring containing both a bromine and a nitro group, which is then reacted with piperazine. The electronic nature of the substituents on the aryl ring can significantly influence the reactivity of the molecule and its biological activity.

Significance of Halogenated and Nitrated Aryl Moieties in Organic Scaffolds

The presence of both a halogen (bromine) and a nitro group on the phenyl ring of this compound is of considerable importance in organic synthesis and medicinal chemistry.

Halogenated Aryl Moieties: Aryl halides are crucial intermediates in organic synthesis, serving as precursors for a multitude of chemical transformations. libretexts.org The carbon-halogen bond, while generally strong, can be activated under specific conditions to participate in nucleophilic aromatic substitution reactions, particularly when electron-withdrawing groups are present on the ring. libretexts.org Halogen atoms can also influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding.

Nitrated Aryl Moieties: The nitro group (NO2) is a strong electron-withdrawing group. libretexts.orgmasterorganicchemistry.com Its presence on an aromatic ring deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comwikipedia.org The nitro group is a key functional group in the synthesis of many industrial chemicals and pharmaceutical intermediates. libretexts.org A significant application of aromatic nitration is the subsequent reduction of the nitro group to an arylamine, which is a versatile building block for the synthesis of a wide array of more complex molecules. libretexts.org

The combination of a bromine atom and a nitro group on the same aryl ring, as seen in this compound, creates a unique electronic environment that can be exploited for further chemical modifications and may impart specific biological activities to the molecule.

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C10H12BrN3O2 |

| Molecular Weight | 286.13 g/mol |

| CAS Number | 1436426-35-5 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN3O2 |

|---|---|

Molecular Weight |

286.13 g/mol |

IUPAC Name |

1-(5-bromo-2-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

InChI Key |

GKMLYVXGRUVSOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization of 1 5 Bromo 2 Nitrophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(5-Bromo-2-nitrophenyl)piperazine reveals distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the substituted phenyl ring typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group.

The protons of the piperazine (B1678402) ring exhibit characteristic signals in the upfield region. The chemical shifts and coupling patterns of these protons provide valuable information about the conformation of the piperazine ring, which commonly adopts a chair conformation. researchgate.net The protons attached to the carbons adjacent to the nitrogen atoms will show different chemical shifts depending on their axial or equatorial positions and their proximity to the nitrophenyl group.

A representative ¹H NMR spectrum of a related compound, (2-Bromo-5-nitrophenyl)hydrazine, shows signals at δ 7.89 (d, J = 2.8 Hz, 1H), 7.60 (d, J = 8.6 Hz, 1H), and 7.29 (dd, J = 2.8, 8.6 Hz, 1H) for the aromatic protons. chemicalbook.com For 1-(2-nitrophenyl)piperazine (B181537), the piperazine protons have been reported in the range of 2.8-3.8 ppm. chemicalbook.comdergipark.org.tr

Table 1: Representative ¹H NMR Data for Substituted Phenyl and Piperazine Moieties

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | m, d, dd |

| Piperazine Protons (N-CH₂) | 2.5 - 4.0 | t, m |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom.

The carbon atoms of the aromatic ring appear in the downfield region, typically between 110 and 160 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these substituents. The carbon attached to the piperazine nitrogen (C-N) will also be in this region.

The carbon atoms of the piperazine ring resonate in the upfield region, generally between 40 and 60 ppm. chemicalbook.com Similar to the proton signals, the chemical shifts of the piperazine carbons can provide insights into the ring's conformation. rsc.org For 1-(2-nitrophenyl)piperazine, the piperazine carbons have been observed around 45-55 ppm. scispace.com

Table 2: Representative ¹³C NMR Data for Substituted Phenyl and Piperazine Moieties

| Functional Group | Chemical Shift (δ) ppm |

| Aromatic Carbons | 110 - 160 |

| Piperazine Carbons (N-CH₂) | 40 - 60 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): H,H-COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the piperazine ring and on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the piperazine ring to the nitrophenyl group by observing correlations between the piperazine protons and the aromatic carbons.

These 2D NMR techniques, used in concert, provide a comprehensive and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups.

N-H Stretch: If the piperazine nitrogen is not fully substituted, a characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹. For 1-(2-nitrophenyl)piperazine, this band is found at 3173 cm⁻¹. scispace.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine ring are observed just below 3000 cm⁻¹. For piperazine derivatives, these bands are often seen in the 2800-3000 cm⁻¹ range. niscpr.res.inresearchgate.net

NO₂ Stretch: The nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the aryl-amine and the aliphatic amine of the piperazine ring are expected in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-Br Stretch: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1385 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl C-N | Stretch | 1250 - 1360 |

| Aliphatic C-N | Stretch | 1020 - 1250 |

| C-Br | Stretch | 500 - 600 |

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR. While strong FTIR bands are often weak in Raman and vice versa, the combination of both techniques offers a more complete vibrational analysis.

In the Raman spectrum of this compound, the symmetric vibrations, such as the symmetric stretch of the nitro group and the ring breathing modes of the aromatic ring, are often prominent. scispace.com For 1-(2-nitrophenyl)piperazine, CH stretching vibrations of the piperazine ring are observed at 2954 and 2833 cm⁻¹. scispace.com The study of piperazine itself shows C-H stretching bands in the Raman spectrum at 2918, 2833, and 2771 cm⁻¹. niscpr.res.in The C-Br stretching vibration would also be expected to be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of this compound, it serves as a primary method for confirming the compound's identity and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₀H₁₂BrN₃O₂, the theoretical monoisotopic mass can be calculated. This calculated mass is then compared with the experimentally determined value from HRMS analysis. The close correlation between the theoretical and experimental masses provides strong evidence for the presence of the correct molecular formula, a critical step in the identification of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ |

| Theoretical Monoisotopic Mass | 285.0167 u |

| Experimentally Determined Mass (HRMS) | Data not available in search results |

Note: The experimentally determined HRMS data for this compound is not publicly available in the searched literature. The table reflects the theoretical value, which would be compared against experimental data in a laboratory setting.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and acts as a chemical fingerprint. The analysis of these fragments allows for the confirmation of the connectivity of atoms within the molecule.

For this compound, the fragmentation would likely proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the bonds connecting it to the substituted phenyl ring. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in doublet peaks for any fragment containing the bromine atom, aiding in their identification.

A plausible fragmentation pattern would involve the following key fragment ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 285/287 | [C₁₀H₁₂BrN₃O₂]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 240/242 | [C₈H₇BrN₂O₂]⁺ | Loss of the C₂H₅N fragment from the piperazine ring. |

| 201/203 | [C₆H₄BrN]⁺ | Cleavage of the bond between the phenyl ring and the piperazine nitrogen, with the charge retained on the bromonitrophenyl moiety after loss of the nitro group and rearrangement. |

| 155/157 | [C₆H₄Br]⁺ | Loss of the nitro group from the bromonitrophenyl fragment. |

| 85 | [C₄H₉N₂]⁺ | Fragment corresponding to the piperazine ring. |

This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar phenylpiperazine compounds. Specific experimental data for this compound is required for definitive confirmation.

The analysis of these and other potential fragments provides a comprehensive picture of the molecule's structure, confirming the presence and positions of the bromo and nitro substituents on the phenyl ring, as well as the integrity of the piperazine moiety.

Solid State Structural Analysis: X Ray Crystallography of 1 5 Bromo 2 Nitrophenyl Piperazine and Analogues

Crystal Growth and Quality Assessment

The successful cultivation of single crystals of sufficient size and quality is a prerequisite for X-ray diffraction studies. For analogues of 1-(5-Bromo-2-nitrophenyl)piperazine, such as salts of 1-(4-nitrophenyl)piperazine (B103982) and various benzoyl derivatives, a common and effective method for crystal growth is slow evaporation. nih.govnih.gov In this technique, the compound is dissolved in a suitable solvent, such as methanol (B129727) or ethyl acetate (B1210297), and the solvent is allowed to evaporate slowly at a constant temperature. nih.govresearchgate.net For instance, crystals of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) have been successfully grown from an ethyl acetate solution at ambient temperature. nih.gov Similarly, salts of 1-(4-nitrophenyl)piperazine with various benzoic acids were crystallized from solutions of methanol and ethyl acetate at room temperature. nih.gov The quality of the resulting crystals is then assessed, often visually for clarity and well-defined facets, before being subjected to X-ray diffraction analysis.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. These are determined from the diffraction pattern obtained during X-ray analysis. Analogues of this compound have been found to crystallize in various crystal systems. For example, 1-benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system with the space group Pna2₁ nih.gov. In contrast, its counterpart, 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), adopts a monoclinic crystal system with the space group P2₁ nih.gov. Salts of 4-(4-nitrophenyl)piperazin-1-ium with different para-substituted benzoates predominantly crystallize in the triclinic space group Pī, while the 4-methoxybenzoate (B1229959) salt crystallizes in the monoclinic space group P2₁/c nih.govresearchgate.net. The specific crystal system and space group are influenced by the nature and position of the substituents on the phenyl and piperazine (B1678402) rings, which in turn dictates the molecular packing.

| Compound | Crystal System | Space Group | Reference |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | nih.gov |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁ | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate | Triclinic | Pī | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium 4-iodobenzoate (B1621894) dihydrate | Triclinic | Pī | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium 4-hydroxybenzoate (B8730719) monohydrate | Triclinic | Pī | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium 4-methylbenzoate monohydrate | Triclinic | Pī | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium 4-methoxybenzoate hemihydrate | Monoclinic | P2₁/c | nih.govresearchgate.net |

Molecular Conformation in the Crystalline State

The conformation of a molecule in its crystalline state provides a detailed picture of its three-dimensional shape. This includes the geometry of its constituent rings and the spatial arrangement of its substituents.

Across a wide range of structurally related compounds, the piperazine ring consistently adopts a stable chair conformation. nih.govresearchgate.net This is observed in the crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine nih.gov. The chair conformation is the lowest energy conformation for a six-membered saturated ring, minimizing steric strain. In the adduct of 4-nitrophenol (B140041) and piperazine, the piperazine ring also exhibits a chair conformation and possesses inversion symmetry researchgate.net. This consistent observation strongly suggests that the piperazine ring in this compound will also adopt a chair conformation in the solid state.

| Compound | Torsion Angle | Value (°) | Dihedral Angle (Ring-Ring) | Value (°) | Reference |

| 1-benzoyl-4-(4-nitrophenyl)piperazine (Molecule A) | N1—C11—C12—C13 | -46.8 (3) | Phenyl - Nitrobenzene (B124822) | 51.52 (6) | nih.gov |

| 1-benzoyl-4-(4-nitrophenyl)piperazine (Molecule B) | N1—C11—C12—C13 | 45.4 (3) | Phenyl - Nitrobenzene | 57.23 (7) | nih.gov |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | N1—C11—C12—C13 | 46.4 (4) | Phenyl - Brominated Benzene (B151609) | 86.6 (1) | nih.gov |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These interactions are key to the stability of the crystal lattice.

In the absence of strong hydrogen bond donors like O-H or N-H in the neutral molecule, weaker interactions such as C-H...O contacts play a significant role in the crystal packing of many phenylpiperazine derivatives. For instance, in the crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine, no conventional hydrogen bonds are observed, but weaker C-H...O contacts are present nih.gov. However, in the salts of 4-(4-nitrophenyl)piperazin-1-ium, strong N—H⋯O and O—H⋯O hydrogen bonds are the dominant interactions, forming chains and sheets that stabilize the crystal structure nih.govresearchgate.net. In the adduct of 4-nitrophenol and piperazine, the crystal structure is stabilized by O-H...N and bifurcated N-H...O hydrogen bonds, creating a two-dimensional network researchgate.net. These networks are further linked by C-H...O hydrogen bonds to form a three-dimensional structure researchgate.net. The presence of the nitro group in this compound provides a hydrogen bond acceptor, making it likely that C-H...O interactions involving the nitro oxygen atoms will be a key feature of its crystal packing.

Halogen Bonding Interactions

In the solid-state structure of this compound and its analogues, halogen bonding plays a significant role in the molecular packing. The bromine atom, being an electron-rich halogen, can act as a halogen bond donor, interacting with various nucleophilic atoms in neighboring molecules. Analysis of structurally similar compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, reveals several types of halogen-mediated contacts. nih.gov

These interactions, although weaker than classical hydrogen bonds, are crucial in directing the three-dimensional architecture of the crystal lattice. The primary halogen bonding interactions observed involve the bromine atom and hydrogen, oxygen, carbon, and even other bromine atoms. The prevalence and geometry of these bonds are influenced by the electronic environment of the interacting atoms and the steric constraints of the molecular packing.

A clearer understanding of these interactions can be gained by examining the percentage contributions of different atom-atom contacts to the Hirshfeld surface, as seen in related brominated piperazine derivatives.

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface (%) in Analogues |

|---|---|---|

| Br⋯H/H⋯Br | Interactions between the bromine atom and hydrogen atoms of adjacent molecules. | ~12.6% nih.gov |

| O⋯Br/Br⋯O | Interactions involving the bromine atom and oxygen atoms, likely from the nitro group in neighboring molecules. | ~1.7% nih.gov |

| Br⋯Br | Contacts between bromine atoms of two different molecules. | ~1.1% nih.gov |

| C⋯Br/Br⋯C | Interactions between the bromine atom and carbon atoms of the aromatic rings or piperazine moiety. | ~1.0% nih.gov |

π-Stacking Interactions

The presence of the aromatic nitrophenyl ring in this compound facilitates the formation of π-stacking interactions, which are a significant stabilizing force in the crystal packing. These interactions occur between the electron-rich π-systems of the aromatic rings of adjacent molecules. In the crystal structures of analogous nitrophenylpiperazine salts, both offset π-π stacking and C-H⋯π interactions are observed. nih.gov

In offset π-π stacking, the aromatic rings of neighboring molecules are parallel but displaced relative to each other. This arrangement maximizes the attractive forces while minimizing the repulsive forces between the electron clouds. The presence of the electron-withdrawing nitro group can influence the nature and strength of these interactions.

Additionally, C-H⋯π interactions are prevalent, where a hydrogen atom from either the phenyl ring or the piperazine moiety of one molecule interacts with the π-face of an aromatic ring of a neighboring molecule. These interactions, while weaker than direct π-π stacking, are numerous and collectively contribute to the cohesion of the crystal lattice.

| Interaction Type | Description | Observed in Analogues |

|---|---|---|

| Offset π-π Stacking | Parallel-displaced interactions between the nitrophenyl rings of adjacent molecules. nih.gov | Yes nih.gov |

| C-H⋯π Interactions | A hydrogen atom on a phenyl or piperazine ring interacts with the π-system of a neighboring aromatic ring. nih.gov | Yes nih.gov |

| C-H...N Interactions | Interactions between a hydrogen atom and a nitrogen atom, contributing to the formation of dimeric units. nih.gov | Yes nih.gov |

The interplay of these π-interactions is a determining factor in the supramolecular assembly, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For analogues of this compound, this analysis highlights the key interactions governing the crystal packing. nih.govnih.gov

The Hirshfeld surface is typically visualized with a red-white-blue color scheme, where red indicates contacts shorter than the van der Waals radii sum (strong interactions), white represents contacts approximately equal to the van der Waals radii sum, and blue signifies longer contacts (weaker interactions).

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated from these plots, providing a quantitative measure of the interaction landscape. nih.gov

For structurally related nitrophenylpiperazine derivatives, the following table summarizes the typical contributions of the most significant intermolecular contacts.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) in Analogues |

|---|---|

| H⋯H | ~38.3% - 45.5% nih.gov |

| O⋯H/H⋯O | ~28.8% nih.gov |

| C⋯H/H⋯C | ~24.1% - 26.8% nih.gov |

| N⋯H/H⋯N | ~3.1% - 4.1% nih.gov |

| C⋯C | ~1.8% nih.gov |

| C⋯O/O⋯C | ~0.8% - 2.4% nih.gov |

The fingerprint plots for these compounds typically show distinct spikes and wings corresponding to specific interactions. For instance, sharp spikes often represent strong hydrogen bonding interactions like O⋯H, while more diffuse features can indicate the presence of weaker contacts such as H⋯H and C⋯H. nih.gov The analysis of these plots provides a comprehensive picture of the relative importance of different non-covalent interactions in the solid-state assembly of this compound and its analogues.

Computational Chemistry and Theoretical Investigations of 1 5 Bromo 2 Nitrophenyl Piperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Geometry Optimization and Energy Minimization

The initial step in the computational analysis of 1-(5-Bromo-2-nitrophenyl)piperazine involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the minimum energy on the potential energy surface. By employing DFT methods, researchers can accurately predict bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it forms the basis for all subsequent electronic structure calculations and provides a realistic representation of the molecule's conformation.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations offer a detailed picture of how electrons are distributed within this compound and how they behave.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich piperazine (B1678402) ring and the bromo-substituted phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. The specific energies of these orbitals and the resulting gap can be precisely calculated, providing valuable information about the molecule's electronic transitions and its propensity to engage in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | (Data not available in search results) |

| LUMO Energy | (Data not available in search results) |

| HOMO-LUMO Gap | (Data not available in search results) |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, signifying areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. wolfram.com For this compound, MEP maps would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms and the region near the bromine atom might exhibit a more positive potential.

To quantify the distribution of electronic charge among the atoms of this compound, Mulliken and Natural Population Analysis (NPA) are employed. uni-muenchen.de These methods partition the total electron density among the constituent atoms, providing partial atomic charges. uni-rostock.de While Mulliken population analysis is a widely used method, it can sometimes be sensitive to the choice of basis set. researchgate.net Natural Population Analysis, on the other hand, is generally considered more robust and less basis-set dependent, offering a more reliable description of the electron distribution, especially in ionic compounds. researchgate.netiupac.org The calculated atomic charges from these analyses reveal the electrophilic and nucleophilic centers within the molecule, corroborating the qualitative insights gained from MEP mapping.

Table 2: Atomic Charge Distribution

| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |

|---|---|---|

| C1 | (Data not available in search results) | (Data not available in search results) |

| C2 | (Data not available in search results) | (Data not available in search results) |

| C3 | (Data not available in search results) | (Data not available in search results) |

| C4 | (Data not available in search results) | (Data not available in search results) |

| C5 | (Data not available in search results) | (Data not available in search results) |

| C6 | (Data not available in search results) | (Data not available in search results) |

| Br | (Data not available in search results) | (Data not available in search results) |

| N(nitro) | (Data not available in search results) | (Data not available in search results) |

| O(nitro) | (Data not available in search results) | (Data not available in search results) |

| N(piperazine) | (Data not available in search results) | (Data not available in search results) |

Reactivity Indices (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for defining and calculating various reactivity indices that quantify the chemical reactivity of a molecule. These indices are derived from the change in electron density.

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. ias.ac.in There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. scispace.com By calculating these functions for each atom in this compound, the most reactive sites can be precisely identified.

Table 3: Reactivity Indices

| Index | Value |

|---|---|

| Electrophilicity (ω) | (Data not available in search results) |

| Nucleophilicity (N) | (Data not available in search results) |

Prediction of Spectroscopic Properties

Computational quantum chemistry offers powerful tools for the prediction of various spectroscopic parameters. Techniques such as Density Functional Theory (DFT) have become standard for calculating the spectroscopic signatures of molecules, providing data that can be compared with and complement experimental findings.

Theoretical Vibrational Frequencies (IR, Raman)

The theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectra. The theoretical spectra serve as a valuable guide for the interpretation of experimental data.

A study on the closely related compound, 1-(2-nitrophenyl)piperazine (B181537), utilized DFT calculations to assign its vibrational modes. scispace.comdergipark.org.tr For this compound, similar vibrational modes are expected, with some shifts due to the presence of the bromine atom. The key vibrational assignments would include:

N-H Stretching: The N-H stretching vibration of the piperazine ring is typically observed in the IR spectrum. For 1-(2-nitrophenyl)piperazine, this was found at 3173 cm⁻¹. A similar value would be expected for the bromo-derivative. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring appear at lower frequencies, typically between 2800 and 3000 cm⁻¹. scispace.com

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and strong bands in the IR spectrum. These are typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the bond connecting the phenyl ring to the piperazine moiety will appear in the fingerprint region of the spectrum.

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹, and its identification can be aided by the computational results.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies with an appropriate scaling factor to improve the agreement with experimental data. The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode.

Table 1: Predicted Major Vibrational Frequencies for this compound (based on theoretical calculations of similar compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |

| N-H Stretch | 3170 - 3200 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1560 | IR |

| Symmetric NO₂ Stretch | 1335 - 1385 | IR |

| C-N Stretch | 1100 - 1300 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Chemical Shift Prediction for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods can accurately predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is the most common approach for calculating nuclear magnetic shielding tensors.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data. A computational study on 1-(2-nitrophenyl)piperazine showed good agreement between the calculated and experimental chemical shifts. scispace.comdergipark.org.tr The presence of the electron-withdrawing nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic protons and carbons.

¹H NMR: The protons on the phenyl ring are expected to be in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the nitro group and the aromatic ring current. The protons on the piperazine ring will appear more upfield (δ 2.5-3.5 ppm).

¹³C NMR: The carbon atoms of the phenyl ring will have chemical shifts in the range of δ 110-160 ppm. The carbon atom attached to the nitro group and the one bearing the piperazine moiety will be significantly deshielded. The carbons of the piperazine ring will appear at higher field (δ 40-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Piperazine CH₂ | 2.5 - 3.5 | 40 - 55 |

| Piperazine NH | 2.0 - 3.0 | - |

| C-Br | - | 115 - 125 |

| C-NO₂ | - | 145 - 155 |

| C-N (piperazine) | - | 140 - 150 |

Conformational Searching and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and to map the potential energy surface that governs their interconversion.

For this compound, the primary sources of conformational flexibility are the piperazine ring, which can adopt chair, boat, and twist-boat conformations, and the rotation around the C-N bond connecting the phenyl and piperazine rings.

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular assembly in the solid state and the interaction with biological targets. Computational methods provide powerful tools to visualize and quantify these weak interactions.

Several computational techniques can be employed to analyze the NCIs in this compound:

Reduced Density Gradient (RDG) Analysis: This method, also known as Non-Covalent Interaction (NCI) analysis, allows for the visualization of regions of space where non-covalent interactions occur. researchgate.net It generates 3D plots that color-code the interactions based on their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to identify bond critical points (BCPs) between atoms. researchgate.net The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal donor-acceptor interactions between filled and empty orbitals, which are indicative of hyperconjugative and charge-transfer interactions that contribute to the stability of certain conformations and intermolecular arrangements. researchgate.net

For this compound, these analyses would likely reveal intramolecular hydrogen bonding between the N-H of the piperazine and an oxygen of the nitro group, as well as various intermolecular C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···π) interactions that stabilize the crystal lattice.

Chemical Reactivity and Derivatization of the 1 5 Bromo 2 Nitrophenyl Piperazine Scaffold

Transformations Involving the Nitro Group

The nitro group on the aromatic ring is a powerful electron-withdrawing group that significantly influences the reactivity of the scaffold. Its transformation is a key step in many synthetic pathways.

Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations for this scaffold. masterorganicchemistry.com This conversion is critical as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, profoundly altering the electronic properties of the aromatic ring. masterorganicchemistry.com A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction. rsc.orgsci-hub.st

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is often favored for its clean reaction profile, with water being the only byproduct. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comnih.gov These reactions are typically performed under a hydrogen atmosphere in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297). The conditions can be mild, but care must be taken as some catalysts can also promote dehalogenation (removal of the bromine atom). nih.gov

Chemical Reduction: A wide range of chemical reducing agents can effectively convert the nitro group to an amine. A classic and reliable method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Another common approach is transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst. For instance, formic acid or ammonium (B1175870) formate (B1220265) can be used with a palladium catalyst. nih.gov More modern, metal-free methods have also been developed, utilizing reagents like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or diboron (B99234) compounds. organic-chemistry.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. sci-hub.storganic-chemistry.org

The general transformation is depicted below:

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) in Ethanol or Methanol | Clean reaction, mild conditions, potential for dehalogenation. masterorganicchemistry.comnih.gov |

| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/HCl | Robust, inexpensive, widely used in industry. masterorganicchemistry.com |

| Transfer Hydrogenation | HCOOH, Et₃N, Pd/C | Avoids the use of pressurized H₂ gas, generally good selectivity. nih.gov |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., NiCl₂ or CoCl₂) | Milder than LiAlH₄, which can lead to other products like azo compounds. numberanalytics.com |

| Silane Reduction | Trichlorosilane (HSiCl₃), Triethylamine (B128534) (Et₃N) | Metal-free, tolerates a wide range of functional groups. organic-chemistry.org |

Reactions of the Aromatic Nitro Group in Functionalization

Beyond reduction, the nitro group's strong electron-withdrawing nature is pivotal in activating the aromatic ring for other transformations. numberanalytics.com While direct displacement of the nitro group is less common than that of the halogen, it can be achieved under specific conditions. More significantly, its presence facilitates reactions at other positions on the ring. numberanalytics.comnumberanalytics.com

The primary role of the nitro group in further functionalization is to activate the aryl halide for nucleophilic aromatic substitution (SNAr), which is discussed in section 6.2.2. nih.gov Additionally, the nitro group can be involved in reductive carbonylation processes. Using carbon monoxide (CO) as both a reductant and a carbonyl source in the presence of catalysts like palladium or rhodium complexes, nitroarenes can be converted into isocyanates or carbamates. acs.org This provides a pathway to ureas and other related structures.

Reactions at the Bromine Substituent

The bromine atom on the phenyl ring is another key handle for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. nih.gov These reactions are generally tolerant of a wide range of functional groups, making them highly valuable in complex molecule synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new aryl-aryl or aryl-alkyl bond. nih.govrsc.org The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, and requires a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.netorganic-chemistry.org The presence of the unprotected piperazine (B1678402) N-H and the nitro group can influence catalyst and base selection. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira coupling employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.org Copper-free versions have also been developed to avoid potential issues with copper catalysis. ucsb.edu

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂ or a palladacycle, in the presence of a base (e.g., Et₃N, K₂CO₃) and often a phosphine (B1218219) ligand. thieme-connect.de The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the alkene substituents. rug.nl

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp² or sp³) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) |

Nucleophilic Displacement of the Bromine Atom

The bromine atom can be replaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The success of this reaction is highly dependent on the strong electron-withdrawing effect of the nitro group located ortho to the bromine atom. youtube.com This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. youtube.com

Common nucleophiles used in SNAr reactions include amines, alkoxides (e.g., sodium methoxide), and thiols. For example, reacting this compound with a primary or secondary amine in the presence of a base can lead to the corresponding diaminophenylpiperazine derivative. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Functionalization of the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring is a nucleophilic center that readily participates in a wide range of reactions to form more complex derivatives. This site is often the most straightforward to functionalize.

Common derivatization reactions include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine) yields the corresponding N-acylpiperazine (an amide).

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylpiperazines (sulfonamides).

N-Alkylation: Introduction of an alkyl group can be achieved using alkyl halides. This reaction can sometimes be challenging due to potential over-alkylation to form a quaternary ammonium salt. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is often a more controlled method for N-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding N-substituted ureas or thioureas, respectively.

Michael Addition: The secondary amine can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds.

These transformations are fundamental in building molecular complexity from the this compound core.

Table 3: Common Functionalization Reactions of the Piperazine Secondary Amine

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Acetyl chloride | Amide |

| N-Sulfonylation | Tosyl chloride | Sulfonamide |

| N-Alkylation | Benzyl (B1604629) bromide | Tertiary amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl group |

| Urea Formation | Phenyl isocyanate | Disubstituted urea |

N-Alkylation Reactions

The nucleophilic secondary amine (N-4) of the this compound scaffold readily undergoes N-alkylation reactions. This transformation is a common strategy to introduce a wide variety of acyclic and cyclic substituents, thereby modulating the molecule's physicochemical properties. The reaction typically proceeds by treating the parent piperazine with an appropriate alkylating agent, such as an alkyl halide (chloride, bromide, or iodide), in the presence of a base.

The base, commonly an inorganic carbonate like potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N), serves to neutralize the hydrohalic acid byproduct, driving the reaction to completion. nih.gov The choice of solvent is typically a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). These reactions are generally efficient and provide the desired N-4 substituted products in good yields. The introduction of simple alkyl chains, as well as more complex functionalized groups like benzyl moieties, can be achieved through this method. nih.gov

Table 1: Examples of N-Alkylation Reactions This table presents representative, not exhaustive, examples of N-alkylation products derived from the 1-(aryl)piperazine scaffold.

| Starting Material | Alkylating Agent | Base | Product |

|---|---|---|---|

| This compound | Methyl Iodide | K₂CO₃ | 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine |

| This compound | Ethyl Bromide | K₂CO₃ | 1-(5-Bromo-2-nitrophenyl)-4-ethylpiperazine |

| This compound | Benzyl Chloride | Et₃N | 1-Benzyl-4-(5-bromo-2-nitrophenyl)piperazine |

N-Acylation Reactions

N-Acylation of the this compound scaffold is another fundamental transformation that occurs selectively at the N-4 position. This reaction introduces an amide functional group, which can significantly alter the electronic and steric profile of the molecule. The acylation is typically accomplished using acyl chlorides or by coupling with carboxylic acids.

When using acyl chlorides, the reaction is often carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base like triethylamine to scavenge the generated hydrogen chloride. nih.gov Alternatively, standard peptide coupling conditions can be employed for the reaction with carboxylic acids. This involves the use of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods allow for the introduction of a diverse range of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties.

Table 2: Examples of N-Acylation Reactions This table showcases representative N-acylation products based on reactions with analogous 1-(nitrophenyl)piperazine structures.

| Starting Material | Acylating Agent / Carboxylic Acid + Coupling Agent | Base / Conditions | Product |

|---|---|---|---|

| This compound | Benzoyl Chloride | Et₃N, DCM | 1-Benzoyl-4-(5-bromo-2-nitrophenyl)piperazine |

| This compound | 4-Bromobenzoyl Chloride | Et₃N, DCM | 1-(4-Bromobenzoyl)-4-(5-bromo-2-nitrophenyl)piperazine nih.gov |

| This compound | 5-Bromo-2-furoic Acid + EDC/HOBt | Et₃N, DMF | 1-(5-Bromo-2-furoyl)-4-(5-bromo-2-nitrophenyl)piperazine |

Introduction of Diverse Heterocyclic and Acyclic Moieties

The N-alkylation and N-acylation reactions described previously are powerful tools for introducing a vast array of both heterocyclic and acyclic groups at the N-4 position of the piperazine ring. These modifications are crucial for exploring structure-activity relationships in drug discovery and for fine-tuning the properties of functional materials.

Acyclic moieties, such as linear or branched alkyl chains, are readily installed via N-alkylation with the corresponding alkyl halides. nih.gov These groups can influence properties like lipophilicity and steric bulk.

Heterocyclic moieties can be appended through several strategies. One direct method is N-acylation using a heterocyclic carboxylic acid or its corresponding acyl chloride, such as 5-bromo-2-furoyl chloride, to yield products like 1-(5-bromo-2-furoyl)-4-(5-bromo-2-nitrophenyl)piperazine. Another approach involves N-alkylation with a halide-containing heterocycle (e.g., 2-(chloromethyl)pyridine). Furthermore, multi-step sequences can be employed where an initially installed functional group is used to construct the heterocyclic ring. For instance, a derivative can be converted to a carbothioamide, which then serves as a precursor for the synthesis of triazole rings.

Table 3: Examples of Introduced Moieties This table illustrates the diversity of functional groups that can be attached to the N-4 position of the piperazine scaffold.

| Reaction Type | Reagent | Moiety Introduced | Resulting Substructure |

|---|---|---|---|

| N-Alkylation | 2-(Trifluoromethyl)benzyl bromide | Acyclic (Substituted Benzyl) | -CH₂-(2-CF₃)C₆H₄ |

| N-Acylation | Indole-5-carboxylic acid | Heterocyclic (Indole) | -C(O)-Indole |

| N-Acylation | 5-Bromo-2-furoyl chloride | Heterocyclic (Furan) | -C(O)-(5-Br)C₄H₂O |

Regioselective Modifications and Substituent Effects

The chemical reactivity of the this compound scaffold is dominated by the electronic effects exerted by the substituted phenyl ring on the two piperazine nitrogen atoms. This results in a pronounced regioselectivity for nearly all derivatization reactions.

The nitrogen atom at the N-1 position is directly bonded to the C-1 of the aromatic ring. The electron density on this nitrogen is significantly reduced due to two powerful electron-withdrawing effects:

The Nitro Group (-NO₂): Positioned ortho to the point of attachment, the nitro group exerts a strong-I (inductive) and -M (mesomeric or resonance) effect, delocalizing the nitrogen's lone pair into the aromatic system.

The Bromo Group (-Br): Located at the para position relative to the nitro group (meta to the piperazine), the bromo substituent further deactivates the ring through its inductive-I effect.

Collectively, these substituents render the N-1 nitrogen electron-poor, making it a very weak nucleophile and essentially unreactive towards common electrophiles like alkyl halides and acylating agents under standard conditions.

In stark contrast, the nitrogen atom at the N-4 position is a typical secondary amine. It is not directly conjugated to the deactivating aromatic system. Consequently, its lone pair of electrons is readily available for nucleophilic attack. This pronounced difference in reactivity directs functionalization, such as N-alkylation and N-acylation, to occur exclusively at the N-4 position. nih.govnih.gov This predictable regioselectivity is a highly advantageous feature, as it obviates the need for protecting group strategies to differentiate between the two nitrogen atoms, simplifying synthetic routes to a wide range of N-4 functionalized derivatives.

Applications of 1 5 Bromo 2 Nitrophenyl Piperazine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

1-(5-Bromo-2-nitrophenyl)piperazine serves as a pivotal intermediate in multi-step synthetic pathways aimed at constructing complex, high-value molecules. libretexts.org Its utility stems from the differential reactivity of its functional groups, which allows for selective and sequential modifications. The bromo-substituted aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the C5-position of the phenyl ring. researchgate.net

Simultaneously, the nitro group can be readily reduced to an aniline (B41778) derivative. This newly formed amino group opens up a plethora of subsequent functionalization possibilities, including diazotization, acylation, and sulfonylation, further increasing molecular complexity. The secondary amine of the piperazine (B1678402) ring provides another site for modification, commonly through acylation or alkylation, to introduce different side chains.

A notable application is in the synthesis of novel tyrosinase inhibitors. nih.gov Researchers have used the core structure of nitrophenylpiperazine, which is structurally similar to the substrate L-tyrosine, as a starting point. nih.gov By modifying the piperazine nitrogen with various aromatic and heterocyclic moieties, new series of potent enzyme inhibitors have been developed. nih.gov In one such study, an indole (B1671886) moiety was attached to the piperazine ring, resulting in a compound with significant tyrosinase inhibitory activity. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Phenylpiperazine Intermediates

| Starting Intermediate Core | Reaction Type | Added Moiety | Final Complex Molecule Class |

|---|---|---|---|

| Phenylpiperazine | Alkylation/Acylation | Indole derivatives | Tyrosinase Inhibitors nih.gov |

| Phenylpiperazine | Alkylation | Chloro-oxoethyl-phenylpiperazine | 1,2-Benzothiazine Derivatives (Anticancer) nih.gov |

Utilization as a Privileged Scaffold for Chemical Diversification

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through the systematic modification of its peripheral functional groups. The phenylpiperazine core is a well-established privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.gov this compound is an excellent example of a substrate for creating such diversified chemical libraries.

The three distinct points of modification—the bromo group, the nitro group, and the piperazine nitrogen—allow for a three-dimensional exploration of chemical space around the core structure.

C5-Position (via Bromine): Cross-coupling reactions can append a wide variety of substituents, altering the steric and electronic properties of this region.

C2-Position (via Nitro Group): Reduction to an amine and subsequent derivatization can introduce hydrogen bond donors and acceptors, as well as new aryl or acyl groups.

N4-Position (Piperazine): Acylation or alkylation with diverse carboxylic acids or alkyl halides allows for the introduction of a vast range of side chains, influencing properties like solubility, lipophilicity, and target engagement. nih.gov

This systematic diversification enables the generation of large libraries of related compounds from a single, common intermediate. These libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug leads and chemical probes. nih.gov For instance, libraries of 1-aroyl-4-phenylpiperazines have been synthesized and studied for their potential as antimicrobial and anticancer agents. nih.govnih.gov

Table 2: Potential Diversification Points of this compound

| Position | Initial Group | Potential Reaction | Example of Introduced Group |

|---|---|---|---|

| C5 of Phenyl Ring | Bromo | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |

| C2 of Phenyl Ring | Nitro | Reduction, then Acylation | Acetamido, Benzamido |

Precursor for Advanced Chemical Reagents and Probes

Beyond its role in drug discovery, this compound is a valuable precursor for the synthesis of advanced chemical reagents and probes. olemiss.edu Chemical probes are specialized molecules designed to study biological systems, often by identifying the targets of a drug or elucidating a biological pathway. nih.govrsc.org These tools typically require specific functionalities, such as a photoreactive group for covalent crosslinking to a target protein and a bioorthogonal "handle" (e.g., an alkyne or azide) for downstream analysis via click chemistry. rsc.org

The reactive handles on this compound make it an ideal starting material for multi-step probe synthesis. olemiss.edu

The bromo group can be converted into a terminal alkyne via a Sonogashira coupling, installing the necessary bioorthogonal handle.

The nitro group can be reduced to an amine, which then serves as an attachment point for reporter tags (like fluorophores) or photoreactive crosslinkers (like benzophenones or diazirines). rsc.org

This modular approach allows chemists to synthetically "build" a sophisticated probe on the privileged phenylpiperazine scaffold, combining target-binding elements with the necessary functionalities for biochemical experiments.

Table 3: Transformation of this compound into a Chemical Probe Precursor

| Starting Material | Synthetic Step | Reagent Example | Resulting Functional Group | Use in Probe |

|---|---|---|---|---|

| This compound | Sonogashira Coupling | Ethynyltrimethylsilane | Terminal Alkyne | Bioorthogonal Handle rsc.org |

| 1-(5-Alkyne-2-nitrophenyl)piperazine | Nitro Reduction | SnCl₂ / HCl | Aniline (Amino Group) | Attachment Point |

Integration into Cascade and Tandem Synthetic Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy in modern synthesis. These processes adhere to the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. mdpi.com The multiple reactive sites of this compound make it an attractive substrate for the design of such sequences.

A hypothetical, yet chemically feasible, tandem sequence could involve a one-pot reaction that rapidly builds molecular complexity. For example, one could envision a sequence starting with a Suzuki or Heck coupling at the bromo-position. Following this, a change in catalyst or addition of a reducing agent (like iron powder or sodium dithionite) in the same reaction vessel could selectively reduce the nitro group to an amine. Finally, the addition of an acylating agent could functionalize both the newly formed aniline and the piperazine nitrogen, all without intermediate workup.

Such a multi-component, one-pot reaction would transform a relatively simple starting material into a highly complex and functionalized molecule in a single operation. The development of these types of elegant and efficient synthetic routes is a major goal of contemporary organic chemistry, and versatile building blocks like this compound are critical to their success. rsc.org

Future Directions in Research on Substituted N Aryl Piperazines

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of N-aryl piperazines, including 1-(5-Bromo-2-nitrophenyl)piperazine, has traditionally relied on methods such as Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution (SNAr). nih.gov While effective, these methods can sometimes require harsh reaction conditions, expensive catalysts, or have limitations in substrate scope and functional group tolerance.

Future research will undoubtedly focus on developing more efficient, selective, and sustainable synthetic strategies. This includes the exploration of:

Catalyst Development: Designing novel, highly active, and selective catalysts for C-N bond formation will be crucial. This could involve the use of earth-abundant metals as alternatives to palladium and copper, as well as the development of advanced ligand systems that allow for lower catalyst loadings and milder reaction conditions. capes.gov.br For instance, nickel-mediated amination has shown promise for the selective N-arylation of piperazine (B1678402). capes.gov.br

C-H Functionalization: Direct C-H functionalization of the piperazine ring is a rapidly evolving area that offers a more atom-economical approach to synthesizing substituted derivatives. mdpi.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. Photoredox catalysis, for example, has emerged as a powerful tool for the direct C-H arylation and vinylation of piperazines. mdpi.comresearchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly enhance reaction efficiency, reduce reaction times, and improve safety and scalability. rsc.org Microwave heating has been successfully used for the synthesis of 4-substituted 1-heteroarylpiperazines. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can streamline the synthesis of complex N-aryl piperazines. rsc.orgbenthamdirect.com A one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides has been reported for the synthesis of unsymmetrical piperazines. rsc.org

A general and convenient method for synthesizing N-aryl piperazines from bis(2-chloroethyl)amine (B1207034) hydrochloride and a wide array of anilines has also been described, offering a practical alternative. researchgate.netresearchgate.net

Exploration of Novel Reactivity Patterns and Transformations

The chemical reactivity of this compound is largely dictated by the interplay of its three key structural components: the piperazine ring, the bromo substituent, and the nitro group. Future research will likely explore novel reactivity patterns and transformations of this and related compounds.

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a reaction that can be used to introduce a variety of substituents. chemicalbook.com The bromine atom, on the other hand, is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. mdpi.com

Future investigations could focus on:

Selective Transformations: Developing methods for the selective transformation of either the bromo or the nitro group will be essential for creating a diverse range of derivatives. For instance, selective reduction of the nitro group to an amine would provide access to a new class of compounds with different electronic and biological properties.

Domino and Cascade Reactions: Designing reaction sequences where the initial transformation of one functional group triggers a subsequent reaction at another site could lead to the rapid construction of complex molecular architectures.

Photochemical and Electrochemical Reactions: Exploring the use of light or electricity to induce novel transformations of N-aryl piperazines could open up new avenues for chemical synthesis. Visible-light-promoted decarboxylative annulation has been used to synthesize 2-aryl piperazines. organic-chemistry.org

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound and its analogs is fundamental for predicting their reactivity and designing new applications. The integration of advanced spectroscopic techniques and computational methods will be instrumental in achieving this.

Spectroscopic Techniques:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR will continue to be vital for unambiguous structure elucidation and for studying conformational dynamics in solution and the solid state. anu.edu.auchemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding solid-state packing and for validating computational models. chemrxiv.org

Vibrational Spectroscopy (IR and Raman): These techniques provide information about the vibrational modes of the molecule and can be used to identify functional groups and study intermolecular interactions such as hydrogen bonding.

Computational Methods:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of N-aryl piperazines. mdpi.comdntb.gov.ua These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in structure verification. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the piperazine ring and the dynamics of its interactions with other molecules or biological targets. nih.govnih.gov This is particularly important for understanding the behavior of these molecules in biological systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of a series of N-aryl piperazine derivatives with their observed chemical or biological activity, aiding in the design of new compounds with improved properties. researchgate.net

The synergy between experimental and computational approaches will provide a more comprehensive understanding of the structure-property relationships in this class of compounds.

Strategic Design of Analogues for Targeted Chemical Applications

The N-aryl piperazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. nih.govresearchgate.netmdpi.com The strategic design of analogs of this compound can lead to the development of compounds with tailored properties for specific applications.

Future research in this area will likely focus on:

Medicinal Chemistry: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov The design of novel analogs of this compound could lead to new therapeutic agents with improved efficacy and reduced side effects. For example, arylpiperazine derivatives have shown promise as anticancer agents. mdpi.comnih.govacs.org

Materials Science: The unique electronic and photophysical properties of N-aryl piperazines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. mdpi.com The introduction of different substituents onto the aryl ring can be used to tune these properties.

Radioprotective Agents: Recent studies have explored piperazine derivatives as potential radioprotective agents, with some compounds showing enhanced efficacy and reduced toxicity compared to existing agents. nih.gov Further optimization of these structures could lead to improved radiation countermeasures. nih.gov

The design of new analogs will be guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), which can be elucidated through a combination of synthesis, biological or materials testing, and computational modeling.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromo-2-nitrophenyl)piperazine?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 5-bromo-2-nitroaniline with a piperazine derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2: Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

- Key reagents: Propargyl bromide, CuSO₄·5H₂O, and sodium ascorbate are used in "click chemistry" approaches for triazole-linked derivatives, which can be adapted for bromo-nitrophenyl analogs .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- ¹H/¹³C NMR: To confirm the piperazine ring environment (δ ~2.5–3.5 ppm for N–CH₂ protons) and aromatic substitution patterns (δ ~7–8 ppm for bromo-nitrophenyl protons) .

- LCMS: To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

- Elemental Analysis: To validate purity (>95%) by matching calculated vs. observed C/H/N/Br percentages .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .

- Ventilation: Perform reactions in a fume hood due to potential toxic vapor release (e.g., NOx during nitro-group reduction) .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s biological activity?

- Electron-Withdrawing Effects: The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Bromine increases lipophilicity, improving membrane permeability .

- Structural Comparisons: Analogues lacking the bromo group (e.g., 1-(2-nitrophenyl)piperazine) show reduced antimicrobial activity, highlighting bromine’s role in target affinity .

- Methodological Insight: Use comparative bioassays (e.g., MIC tests against E. coli or S. aureus) to quantify substituent effects .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

- Target Selection: Prioritize proteins with known piperazine-binding pockets (e.g., serotonin receptors or bacterial enzymes) .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the bromine atom using force fields like OPLS4 .

- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls via demethylation) to improve solubility .

- Prodrug Design: Mask the nitro group as an amine prodrug (e.g., using Boc protection) to enhance metabolic stability .

- In Silico ADMET: Predict logP, CYP450 interactions, and BBB permeability using tools like SwissADME .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core Modifications: Replace the piperazine ring with morpholine or thiomorpholine to assess rigidity effects .

- Substituent Scanning: Synthesize analogues with halogens (Cl, F) or methyl groups at the 5-position to map steric/electronic tolerances .

- Data Visualization: Use heatmaps or 3D-QSAR models to correlate substituents with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products